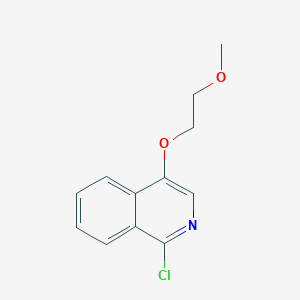
1-Chloro-4-(2-methoxyethoxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-methoxyethoxy)isoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are aromatic heterocyclic organic compounds that consist of a benzene ring fused to a pyridine ring. This specific compound features a chlorine atom at the 1-position and a 2-methoxyethoxy group at the 4-position of the isoquinoline ring. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methoxyethoxy)isoquinoline can be achieved through several methods. One common approach involves the reaction of isoquinoline with chlorinating agents to introduce the chlorine atom at the 1-position. Subsequently, the 2-methoxyethoxy group can be introduced through nucleophilic substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient and cost-effective methods. Catalytic processes, such as those involving transition metals, are frequently employed to enhance reaction yields and selectivity. Additionally, green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are gaining popularity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-4-(2-methoxyethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 1-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form isoquinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the compound can yield dihydroisoquinoline derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline N-oxides.
Reduction: Formation of dihydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-methoxyethoxy)isoquinoline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-methoxyethoxy)isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-4-hydroxyisoquinoline: Similar structure with a hydroxyl group at the 4-position instead of a 2-methoxyethoxy group.
4-(2-methoxyethoxy)isoquinoline: Lacks the chlorine atom at the 1-position.
1-Chloroisoquinoline: Lacks the 2-methoxyethoxy group at the 4-position.
Uniqueness
1-Chloro-4-(2-methoxyethoxy)isoquinoline is unique due to the presence of both the chlorine atom and the 2-methoxyethoxy group, which can influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a lead compound in drug discovery .
Eigenschaften
Molekularformel |
C12H12ClNO2 |
|---|---|
Molekulargewicht |
237.68 g/mol |
IUPAC-Name |
1-chloro-4-(2-methoxyethoxy)isoquinoline |
InChI |
InChI=1S/C12H12ClNO2/c1-15-6-7-16-11-8-14-12(13)10-5-3-2-4-9(10)11/h2-5,8H,6-7H2,1H3 |
InChI-Schlüssel |
SJVJOTMOBFORNY-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOC1=CN=C(C2=CC=CC=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















